(Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one
Description
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and optoelectronic properties . (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one is a nitro-substituted derivative featuring a p-tolylimino group at the 3-position. Its synthesis typically involves condensation reactions between nitroarenes and aromatic aldehydes, often mediated by transition metals like indium or iron .
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)imino-6-nitroisoindol-1-one |
InChI |
InChI=1S/C15H11N3O3/c1-9-2-4-10(5-3-9)16-14-12-7-6-11(18(20)21)8-13(12)15(19)17-14/h2-8H,1H3,(H,16,17,19) |
InChI Key |
ZPDATESGWGRHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Biological Activity
(Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a nitro group and an imine linkage, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindolinone derivatives. For instance, compounds containing isoindolinone structures have shown promising activity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for tumor proliferation .
Case Study: Inhibition of Tumor Growth
A study investigated the effects of isoindolinone derivatives on tumor growth in mouse xenograft models. The results indicated that certain derivatives significantly suppressed tumor growth at low doses, suggesting their potential as effective anticancer agents .
Enzyme Inhibition
(Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one has also been evaluated for its inhibitory effects on various enzymes.
Table 1: Enzyme Inhibition Data
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Tyrosinase Inhibition (%) |
|---|---|---|---|
| 10a | 6.43 ± 0.55 | 23.96 ± 1.64 | 10.41 ± 2.85 |
| 10b | 30.93 ± 2.11 | 44.56 ± 4.73 | 15.98 ± 1.39 |
| 10d | 45.96 ± 1.58 | 48.48 ± 3.11 | 13.16 ± 2.19 |
The data indicates that certain modifications to the isoindolinone structure can enhance its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity associated with isoindolinone derivatives. These compounds have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections.
The biological activity of (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one is attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit key enzymes involved in neurotransmission and metabolic pathways.
- Signal Transduction Modulation : Interference with critical signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Isoindolin-1-one Derivatives
Below is a detailed comparison of (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one with analogous compounds, focusing on structural features, synthetic routes, and applications.
Table 1: Comparative Analysis of Isoindolin-1-one Derivatives
Structural and Electronic Differences
- Nitro vs. Chloro Substituents: The nitro group in (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one provides stronger electron-withdrawing effects compared to the chloro substituent in (Z)-3-(chloro(phenyl)methylene)isoindolin-1-one. This enhances stability in charge-transfer applications like OLEDs but may reduce nucleophilic reactivity in medicinal contexts .
- Stereoselectivity: The Z-configuration in both compounds is synthetically controlled. For (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one, indium-mediated reductive cyclization favors the Z-isomer due to kinetic control . In contrast, the Z-selectivity in FeCl₃-catalyzed haloamidation arises from a concerted mechanism that avoids radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
